![molecular formula C15H21ClN4O3 B1376021 Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 1207368-80-6](/img/structure/B1376021.png)

Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Übersicht

Beschreibung

“Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate” is a chemical compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

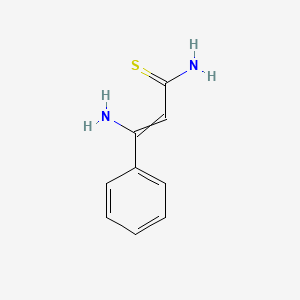

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 2-Chloro-6-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)quinolone was prepared from a compound and 6-(bromomethyl)-2-chloroquinoline in a fashion similar to the one described for another compound .

Wissenschaftliche Forschungsanwendungen

Multi-Targeted Kinase Inhibitors

The compound “Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate” shows promise as a multi-targeted kinase inhibitor (TKI) . Kinase inhibitors are pivotal in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation. This compound, particularly derivatives like compound 5k, has demonstrated significant inhibitory activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2 . These enzymes are critical in cancer cell signaling, and their inhibition can lead to reduced tumor growth.

Apoptosis Induction

In cancer research, inducing apoptosis, or programmed cell death, is a key strategy for eliminating cancer cells. Compound 5k, a derivative of the mentioned compound, has been found to induce cell cycle arrest and apoptosis in HepG2 cells, a type of liver cancer cell line . This is achieved through the increase of proapoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic protein Bcl-2 . This balance shift towards apoptosis can be a valuable trait in potential cancer therapies.

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a small molecule and a protein at the atomic level, which is crucial in drug design. The compound has been used in molecular docking studies to understand its binding interactions with target enzymes. For instance, compound 5k showed similar binding interactions with multiple enzymes as compared to the well-known TKI sunitinib . This suggests that the compound can be a strong candidate for further development in targeted cancer therapy.

Halogenated Compound Synthesis

Halogen atoms like chlorine are strategically incorporated into organic molecules to enhance their potency, selectivity, and pharmacological properties. The presence of a chlorine atom in this compound’s structure could potentially lead to improved therapeutic effects by influencing the binding affinity to its target kinase .

Anticancer Therapeutics Development

The development of effective anticancer therapeutics remains a challenge. The compound’s derivatives have shown promising cytotoxic effects against different cancer cell lines, making them potential candidates for further development as anticancer agents .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other pyrrolopyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Pyrrolopyrimidine derivatives have been known to interfere with various cellular processes, including signal transduction and protein synthesis .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been known to induce apoptosis, inhibit cell proliferation, and disrupt cellular signaling .

Eigenschaften

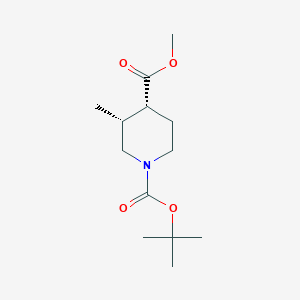

IUPAC Name |

tert-butyl 2-chloro-4-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(21)20-8-10-11(9-20)17-13(16)18-12(10)19-4-6-22-7-5-19/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWRPUATNTZHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2N3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate | |

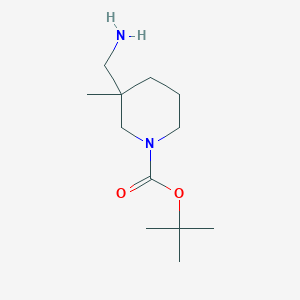

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375946.png)

![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)